molecular formula C18H16N2O B2488801 2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile CAS No. 941083-76-7

2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile

Cat. No.: B2488801
CAS No.: 941083-76-7
M. Wt: 276.339
InChI Key: CFZQSGWUWLNOLG-UHFFFAOYSA-N
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Description

2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile is a benzonitrile derivative featuring a phenyl group substituted at the 4-position with a (2-oxopyrrolidin-1-yl)methyl moiety. The 2-oxopyrrolidinyl group introduces a five-membered lactam ring, conferring polarity and hydrogen-bonding capabilities.

Properties

IUPAC Name

2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c19-12-16-4-1-2-5-17(16)15-9-7-14(8-10-15)13-20-11-3-6-18(20)21/h1-2,4-5,7-10H,3,6,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZQSGWUWLNOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=C(C=C2)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile typically involves the reaction of 4-bromobenzonitrile with 2-oxopyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile involves its interaction with specific molecular targets. The pyrrolidinone moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Substituent Variations: Pyrrolidinyl vs. 2-Oxopyrrolidinyl

A closely related analog, 2-{4-[(pyrrolidin-1-yl)methyl]phenyl}benzonitrile (CAS 941400-47-1), replaces the lactam oxygen with a simple pyrrolidine ring. Key differences include:

  • Molecular Weight : The oxopyrrolidinyl variant has a higher molecular weight (~278.3 g/mol estimated) compared to the pyrrolidinyl analog (262.35 g/mol) due to the oxygen atom .

Table 1: Substituent Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Functional Group
2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile 2-Oxopyrrolidinylmethyl ~278.3 Lactam (hydrogen-bond acceptor)
2-{4-[(pyrrolidin-1-yl)methyl]phenyl}benzonitrile Pyrrolidinylmethyl 262.35 Secondary amine

Positional and Linker Modifications

4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)benzonitrile (CAS 79149-49-8) substitutes the methyl linker with an ethyl chain bearing a ketone and pyrrolidinyl group. Differences include:

  • Linker Flexibility : The ethyl chain introduces greater conformational flexibility, which may influence binding kinetics in therapeutic contexts.
  • Synthetic Yield : High-yield synthetic routes (79–90%) are reported for this compound, suggesting efficient methodologies that could inform the synthesis of the target compound .

Functional Group Diversity in Benzonitrile Derivatives

  • SGLT2 Inhibitors: Compounds like 4-(s-D-glucopyranos-1-yl)-2-(4-hydroxybenzyl)-benzonitrile feature bulky glucopyranosyl groups, enabling sodium-glucose cotransporter inhibition for diabetes treatment. This highlights how benzonitrile derivatives can be tailored for specific biological targets .
  • Corrosion Inhibitors: Azo-Schiff base derivatives (e.g., 4-((4-hydroxy-3-((pyridine-2-ylimino)methyl)phenyl)diazenyl)benzonitrile) demonstrate applications in materials science, emphasizing the versatility of benzonitrile scaffolds .

Table 2: Functional Group and Application Comparison

Compound Class Example Substituent Application Reference
Lactam-substituted benzonitrile 2-Oxopyrrolidinylmethyl Undefined (potential pharmaceuticals)
Glucopyranosyl-substituted s-D-glucopyranos-1-yl SGLT2 inhibition (diabetes)
Azo-Schiff base Diazenyl-pyridine-iminomethyl Corrosion inhibition

Physicochemical Properties and Availability

  • Purity : Related compounds like 4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)benzonitrile are reported at 95–99% purity, indicating stringent quality control in synthesis .

Biological Activity

2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile, with the CAS number 941083-76-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antibacterial effects, and other relevant biological activities, supported by data tables and case studies.

  • Molecular Formula : C18H16N2O
  • Molecular Weight : 276.33 g/mol
  • Structure : The compound features a benzonitrile moiety with a pyrrolidine derivative, which may influence its biological interactions.

1. Cytotoxicity Studies

Cytotoxicity is a critical aspect of evaluating the safety and efficacy of new compounds. Studies have shown varying effects of related compounds on different cell lines. For example, a related compound demonstrated significant cytotoxicity against L929 cells at certain concentrations but also exhibited increased cell viability in others (Table 1).

Compound Concentration (µM) Cell Viability (%)
Compound 2410092
Compound 2520068
Compound 295096

Table 1: Cytotoxicity results for selected compounds after 24 hours of incubation.

2. Antibacterial Activity

The antibacterial potential of compounds similar to this compound has been evaluated against various bacterial strains. A study indicated strong bactericidal effects against Staphylococcus spp., suggesting that modifications in the chemical structure can enhance antimicrobial properties.

3. Analgesic and Anti-inflammatory Properties

Research on derivatives of related structures has revealed analgesic and anti-inflammatory activities. For instance, molecular docking studies suggested that certain derivatives could inhibit COX-2, a key enzyme in pain and inflammation pathways. These findings imply that the target compound may also possess similar therapeutic potentials.

Case Study 1: Analgesic Activity

A study conducted on oxazol-5(4H)-one derivatives showed promising analgesic effects in animal models using the writhing test and hot plate test. The most active compound demonstrated significant pain relief without notable toxicity, indicating a favorable safety profile for further development.

Case Study 2: Antibacterial Efficacy

In another study focusing on structural analogs of benzonitrile derivatives, researchers found that modifications to the phenyl ring significantly enhanced antibacterial activity against Gram-positive bacteria. This highlights the importance of chemical structure in determining biological activity.

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